molecular formula C15H15NO2S B175912 (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine CAS No. 149769-84-6

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine

Cat. No.: B175912
CAS No.: 149769-84-6
M. Wt: 273.4 g/mol
InChI Key: KUWCTOOXSUPLAW-AAFJCEBUSA-N
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Description

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine typically involves the reaction of a suitable aziridine precursor with a sulfonylating agent. One common method is the reaction of (2S)-2-phenylaziridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, thiols, and amines, often in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: The major products are typically substituted amines, thiols, or alcohols.

    Oxidation: Sulfoxides or sulfones are the primary products.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a precursor for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine depends on its specific application. In general, aziridines can act as electrophiles due to the ring strain, making them reactive towards nucleophiles. The sulfonyl group can enhance the electrophilicity of the aziridine ring, facilitating reactions with various nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(4-methylphenyl)sulfonyl-2-methylaziridine
  • (2S)-1-(4-methylphenyl)sulfonyl-2-ethylaziridine
  • (2S)-1-(4-methylphenyl)sulfonyl-2-propylaziridine

Uniqueness

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is unique due to the presence of both the phenyl and sulfonyl groups, which can significantly influence its reactivity and potential applications. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWCTOOXSUPLAW-AAFJCEBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947265
Record name 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24395-14-0
Record name 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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